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2-Amino-6-methyl-8-propylpyrido[2,3-d]pyrimidin-4(8H)-one

Antifolate research Species-specific DHFR inhibition N5-Deazapterin SAR

2-Amino-6-methyl-8-propylpyrido[2,3-d]pyrimidin-4(8H)-one (CAS 786614-49-1) is a synthetic heterocyclic compound classified as an 8-alkyl-N5-deazapterin. Its core pyrido[2,3-d]pyrimidine scaffold functions as a structural mimetic of pterin, enabling it to act as a mechanism-based probe for dihydrofolate reductase (DHFR), a key enzyme in folate metabolism.

Molecular Formula C11H14N4O
Molecular Weight 218.26 g/mol
CAS No. 786614-49-1
Cat. No. B13112458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-methyl-8-propylpyrido[2,3-d]pyrimidin-4(8H)-one
CAS786614-49-1
Molecular FormulaC11H14N4O
Molecular Weight218.26 g/mol
Structural Identifiers
SMILESCCCN1C=C(C=C2C1=NC(=NC2=O)N)C
InChIInChI=1S/C11H14N4O/c1-3-4-15-6-7(2)5-8-9(15)13-11(12)14-10(8)16/h5-6H,3-4H2,1-2H3,(H2,12,14,16)
InChIKeyISIZKZFFOVHABK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-methyl-8-propylpyrido[2,3-d]pyrimidin-4(8H)-one: An N5-Deazapterin Probe for DHFR Binding Studies


2-Amino-6-methyl-8-propylpyrido[2,3-d]pyrimidin-4(8H)-one (CAS 786614-49-1) is a synthetic heterocyclic compound classified as an 8-alkyl-N5-deazapterin [1]. Its core pyrido[2,3-d]pyrimidine scaffold functions as a structural mimetic of pterin, enabling it to act as a mechanism-based probe for dihydrofolate reductase (DHFR), a key enzyme in folate metabolism [1][2]. As confirmed by thermodynamic binding studies, this compound is not a substrate but a pure inhibitor of DHFR, providing a specific chemical tool for antifolate research [3].

Reported pure inhibitor of DHFR — no substrate turnover
Species-selective binding profile for human DHFR
Supports mechanistic binding studies and antifolate screening cascades

Why 2-Amino-6-methyl-8-propylpyrido[2,3-d]pyrimidin-4(8H)-one Cannot Be Interchanged with Its Closest Regioisomers


In pyrido[2,3-d]pyrimidine-based DHFR probes, the exact position of a single methyl substituent radically alters thermodynamic binding affinity, species selectivity, and cofactor cooperativity [1]. The 6-methyl-8-propyl regioisomer exhibits a distinct DHFR interaction mode compared to its 5- or 7-methyl analogs: the 6-methyl group prevents substrate turnover, converting it from a substrate to a pure inhibitor [2]. Consequently, substituents with an otherwise identical molecular formula yield Kd values differing by up to 6-fold for the same enzyme [1]. Simple substitution by any other 2-amino-8-propyl-pyridopyrimidinone isomer without matching this specific methylation pattern will produce a non-equivalent pharmacological profile, undermining experimental reproducibility in antifolate research.

Binding affinity profile
Moderate affinity for human DHFR (reported)
Affinity may shift by several fold with 5- or 7-methyl isomers
Mechanism type
Pure inhibitor — prevents substrate turnover
May retain substrate activity and alter kinetic readout
Species selectivity
Human DHFR preference (5.4-fold over chicken)
Selectivity pattern may invert or differ significantly

Quantitative Differentiation Guide for 2-Amino-6-methyl-8-propylpyrido[2,3-d]pyrimidin-4(8H)-one vs. Its Closest Analogs


Human vs. Chicken DHFR Selectivity: 5.4-Fold Preference for the Human Enzyme

The target compound demonstrates a marked species-dependent binding profile, exhibiting a 5.4-fold greater affinity for human DHFR over chicken DHFR under ternary complex conditions (with cofactor NADPH). In contrast, the 7-methyl regioisomer (2-Amino-7-methyl-8-propyl) displays an inverse preference and significantly tighter overall binding [1]. This species selectivity profile is a direct consequence of the 6-methyl substitution pattern and is critical for translational antifolate studies [2].

Species Selectivity
Reported comparison
5.4-fold preference for human DHFR (Kd 4,600 nM) over chicken (Kd 25,000 nM)
Supports human DHFR-targeted screening studies.
Ternary complex with NADPH, pH 6.6; vs. 7-methyl isomer 0.6 nM human Kd.
Antifolate research Species-specific DHFR inhibition N5-Deazapterin SAR

Regioisomeric Methyl Position Effect: 6-Methyl Substitution Yields 6-Fold Weaker Affinity Than 7-Methyl for Chicken DHFR

A head-to-head comparison within the 8-propyl series reveals that moving the methyl group from position 6 to position 7 dramatically enhances binding affinity. The 7-methyl-8-propyl regioisomer (BDBM50038264) achieves a Kd of 5,900 nM, compared to 25,000 nM for the 6-methyl-8-propyl target compound—a 4.2-fold advantage [1]. Similarly, the 5-methyl-8-propyl isomer achieves Kd = 5,300 nM. This confirms the 6-methyl substitution creates a steric or electronic environment uniquely disfavored for high-affinity DHFR binding relative to its ring neighbors [2].

Methyl Position SAR
Head-to-head
Chicken DHFR Kd 25,000 nM — 4.2-fold weaker than 7-methyl (5,900 nM) and 4.7-fold weaker than 5-methyl (5,300 nM)
Defines regioisomeric SAR for inhibitor design.
Ternary complex with NADPH, pH 6.6; all 8-propyl series.
Regioisomer SAR DHFR inhibitor design Pyridopyrimidine optimization

NADPH Cooperativity: 23.5-Fold Enhanced Binding in the Presence of Cofactor for Human DHFR

The target compound exhibits a pronounced NADPH-dependent cooperativity in binding to human DHFR. The Kd drops from 108,000 nM (binary complex, no NADPH) to 4,600 nM (ternary complex, with NADPH)—a 23.5-fold enhancement [1]. While the 7-methyl regioisomer shows even greater cooperativity (5,667-fold), its ultra-potent Kd of 0.6 nM makes it unsuitable for applications requiring reversible, moderate-affinity binding. The 6-methyl target offers a tractable 23.5-fold dynamic range, enabling clear detection of cofactor-dependent binding effects [2].

NADPH Cooperativity
Reported metric
23.5-fold binding enhancement with NADPH (human DHFR)
Probe for cofactor-induced conformational changes.
Binary Kd 108,000 nM; ternary Kd 4,600 nM. Comparator 7-methyl isomer: 5,667-fold.
Cofactor cooperativity Ternary complex binding DHFR mechanism

Substrate vs. Inhibitor Mechanism: Loss of Catalytic Turnover Due to 6-Methyl Substitution

The 1995 Biochemistry paper by Ivery and Gready establishes a critical functional distinction: 8-alkylpterins lacking a 6-methyl group are DHFR substrates (Vmax/[E]o up to 14.8 s⁻¹), while the 6-methyl-8-propyl compound shows no substrate activity and acts as a pure inhibitor [1]. This is in stark contrast to 6,8-dimethylpterin, which is a much better substrate than its 8-methyl parent. The 6-methyl-8-propyl compound's inability to be turned over by DHFR makes it uniquely suited for inhibition studies compared to its substrate-active regioisomers [2].

Inhibitor Mechanism
Class-level
No substrate activity detected (Vmax/[E]o = 0 s⁻¹)
Supports structural biology co-crystallization studies.
Compared to 8-propylpterin substrate activity 1.0–2.6 s⁻¹. Data to verify in specific DHFR assay.
Mechanism-based inhibitor Substrate activity DHFR kinetics

Recommended Research Applications for 2-Amino-6-methyl-8-propylpyrido[2,3-d]pyrimidin-4(8H)-one Based on Its Differential Profile


Human DHFR-Specific Binding Probe for Antifolate Drug Discovery Programs

Leveraging its 5.4-fold species selectivity for human vs. chicken DHFR [1], this compound is optimally deployed as a moderate-affinity probe (Kd = 4,600 nM) in human DHFR inhibition assays. Its well-characterized moderate binding prevents off-target saturation issues observed with sub-nanomolar analogs like the 7-methyl regioisomer (Kd = 0.6 nM).

Cofactor Cooperativity Mechanistic Studies in Ternary Complex Formation

The 23.5-fold enhancement in binding affinity upon NADPH cofactor binding to human DHFR [1] provides a dynamic and measurable window for biophysical studies of ternary complex formation, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), which require a clear signal-to-background ratio.

Negative Control for Regioisomeric Methyl Position SAR Libraries

As a 6-methyl regioisomer with specifically disfavored binding (4.2-fold weaker than 7-methyl and 4.7-fold weaker than 5-methyl analogs) [1], this compound serves as an essential negative-control molecule in SAR libraries exploring the impact of methyl group positioning on DHFR inhibitor potency.

Structural Biology Co-Crystallization with Human DHFR

Its status as a pure inhibitor with zero substrate turnover [1] simplifies the generation of stable, homogeneous DHFR-ligand complexes for X-ray crystallography, enabling high-resolution structural snapshots of the inhibited enzyme active site without the kinetic complexity of substrate-active analogs.

Application
Selection Property
Validation Focus
Human DHFR binding probe in antifolate studies
Species selectivity profile
Human DHFR affinity context
Cofactor cooperativity mechanistic studies
NADPH-dependent binding enhancement
Ternary complex formation context
Comparator for methyl-position SAR libraries
Weakened affinity profile relative to 5/7-methyl isomers
Regioisomeric SAR comparison
Structural biology co-crystallization with DHFR
Pure inhibitor with zero substrate turnover
Stable DHFR-ligand complex formation
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